![molecular formula C16H16Cl2S B14399583 1-Chloro-4-[(1-chloro-2-methyl-2-phenylpropyl)sulfanyl]benzene CAS No. 89467-06-1](/img/structure/B14399583.png)
1-Chloro-4-[(1-chloro-2-methyl-2-phenylpropyl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[(1-chloro-2-methyl-2-phenylpropyl)sulfanyl]benzene typically involves multiple steps, starting with the chlorination of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with chloromethyl compounds in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting intermediate can then undergo further reactions to introduce the sulfanyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and sulfonation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-4-[(1-chloro-2-methyl-2-phenylpropyl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, and other oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like OH-, NH2, and others.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Methyl-substituted derivatives.
Substitution: Hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
1-Chloro-4-[(1-chloro-2-methyl-2-phenylpropyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-[(1-chloro-2-methyl-2-phenylpropyl)sulfanyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s chloromethyl and sulfanyl groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt cellular processes and pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-Chloro-4-methylbenzene: A simpler benzene derivative with a single chloromethyl group.
1-Chloro-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a sulfanyl group.
4-Chlorobenzyl chloride: Another chlorinated benzene derivative with different substituents.
Uniqueness: 1-Chloro-4-[(1-chloro-2-methyl-2-phenylpropyl)sulfanyl]benzene is unique due to its combination of chloromethyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
89467-06-1 |
|---|---|
Formule moléculaire |
C16H16Cl2S |
Poids moléculaire |
311.3 g/mol |
Nom IUPAC |
1-chloro-4-(1-chloro-2-methyl-2-phenylpropyl)sulfanylbenzene |
InChI |
InChI=1S/C16H16Cl2S/c1-16(2,12-6-4-3-5-7-12)15(18)19-14-10-8-13(17)9-11-14/h3-11,15H,1-2H3 |
Clé InChI |
KODCHPJWHQITTH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC=C1)C(SC2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


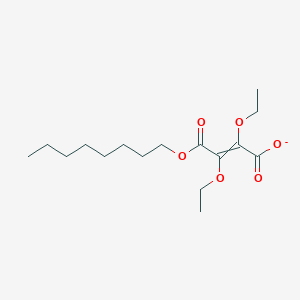
![1-[4-(4-Methoxy-3-methylanilino)phenyl]ethan-1-one](/img/structure/B14399506.png)
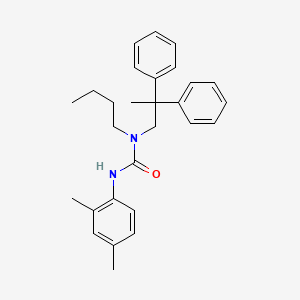
![N-([1,1'-Biphenyl]-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide](/img/structure/B14399516.png)
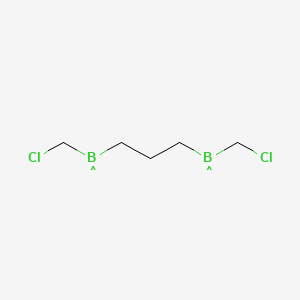

![1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(2-furanyl)-4,5,6,7-tetrahydro-](/img/structure/B14399531.png)

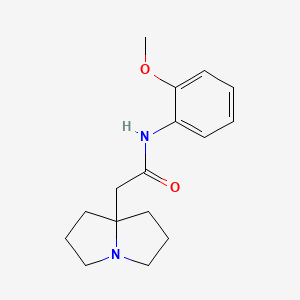
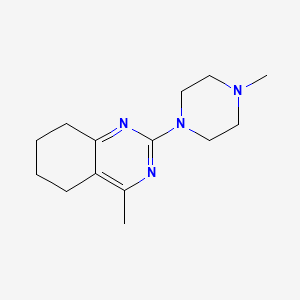


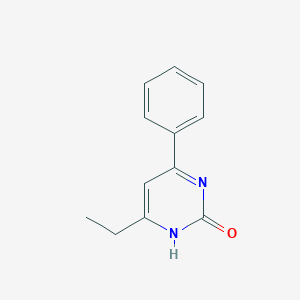
![N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N'-phenylurea](/img/structure/B14399584.png)
